2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate
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Overview
Description
2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate is a complex organic compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it a valuable subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate typically involves multiple steps. One common method includes the esterification of p-nitrobenzoic acid with diethylaminoethanol under acid catalysis . Another method involves the reduction of p-nitrobenzoic acid to p-aminobenzoic acid, followed by esterification with diethylaminoethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like sulfuric acid for esterification . Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include various esters, amides, and substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, as a local anesthetic, it inhibits sodium influx through voltage-gated sodium channels in neuronal cell membranes, thereby blocking nerve signal transmission . This action results in the numbing effect commonly associated with local anesthetics.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Procaine: Another local anesthetic with a similar ester structure.
Lidocaine: A widely used local anesthetic with a different chemical structure but similar pharmacological effects.
Bupivacaine: A long-acting local anesthetic with a different molecular structure.
Uniqueness
What sets 2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate apart is its unique combination of chemical properties and biological activities. Its specific ester linkage and functional groups contribute to its distinct reactivity and pharmacological profile, making it a valuable compound for various applications.
Properties
CAS No. |
47662-72-6 |
---|---|
Molecular Formula |
C23H29ClN2O4 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[[2-(2-chlorophenoxy)-2-methylpropanoyl]amino]benzoate |
InChI |
InChI=1S/C23H29ClN2O4/c1-5-26(6-2)15-16-29-21(27)17-11-13-18(14-12-17)25-22(28)23(3,4)30-20-10-8-7-9-19(20)24/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |
InChI Key |
NVOZYHBMINYHQA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=CC=C2Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=CC=C2Cl |
Key on ui other cas no. |
47662-72-6 |
Synonyms |
ML 1037 ML 1037 citrate ML-1037 |
Origin of Product |
United States |
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